Lipophilicity (LogP) Head-to-Head: Trifluoroethoxy Confers a ~0.55 Log Unit Increase Over the Primary Amine Analog and ~0.31 Units Over the CF₃-Substituted Comparator
The target compound exhibits a computed LogP of 2.3557, which is +0.26 log units higher than its primary amine analog [4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine (LogP 2.095) and +0.55 log units higher than the non-fluorinated comparator 4-methoxy-N-methylbenzylamine (LogP 1.8055) . When compared against the trifluoromethyl-substituted analog 4-methoxy-3-(trifluoromethyl)benzylamine (ACD/LogP 2.04), the target compound still shows a +0.32 log unit advantage . The OCH₂CF₃ ether extends the lipophilic reach beyond both CF₃ and OCH₃ substituents while the N-methyl group adds ~0.26 units versus the primary amine. This ranked lipophilicity profile (OCH₂CF₃–NMe > OCH₂CF₃–NH₂ ≈ CF₃–NH₂ > OCH₃–NMe) is consistent with the literature observation that OCF₃/OCH₂CF₃ groups increase LogD by 0.7–1.4 units relative to OCH₃ in aliphatic series [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP / computed XLogP / ACD/LogP) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | LogP = 2.3557 (XLogP, Leyan database value) |
| Comparator Or Baseline | Primary amine analog (CAS 1037135-08-2): LogP = 2.095; Des-trifluoroethoxy analog (CAS 702-24-9): LogP = 1.8055; CF₃ analog (CAS 743408-04-0): ACD/LogP = 2.04 |
| Quantified Difference | +0.26 vs. primary amine; +0.55 vs. des-trifluoroethoxy; +0.32 vs. CF₃-substituted |
| Conditions | Predicted/calculated LogP values from independent vendor databases (Leyan, Chemscene, BOC Sciences, ChemSpider/ACD Labs Percepta); not determined experimentally in a single head-to-head study. |
Why This Matters
Higher LogP predicts improved passive membrane diffusion and blood–brain barrier penetration, directly affecting the compound's suitability for CNS-targeted screening campaigns versus peripherally restricted comparators.
- [1] Pustovit, Y. et al. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109462. (OCF₃ increased lipophilicity by 0.7–1.4 LogD units vs. OCH₃). View Source
